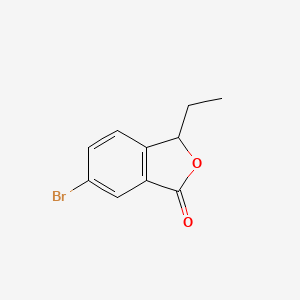![molecular formula C19H21ClN2O2 B2533715 (3-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2380059-63-0](/img/structure/B2533715.png)
(3-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. The compound is a piperidine-based molecule with a chlorophenyl group and a pyridine moiety, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of (3-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
(3-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to cell death. It has also been shown to inhibit the activity of certain enzymes involved in the growth of fungi and bacteria. Additionally, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone in lab experiments include its potential biological activities, which make it a promising candidate for drug development. The limitations of using this compound include its challenging synthesis, which requires expertise in organic chemistry. Additionally, the compound has not been extensively studied, and more research is needed to fully understand its biological activities.
Orientations Futures
There are several future directions for the research on (3-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone. One direction is to study the compound's potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's potential use in combination with other drugs for cancer treatment. Additionally, more research is needed to fully understand the compound's mechanism of action and its potential biological activities.
Méthodes De Synthèse
The synthesis of (3-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is a multistep process that involves the reaction of various reagents. The synthesis starts with the preparation of 3-(6-methylpyridin-2-yl)oxymethylpiperidine, which is then reacted with 3-chlorobenzoyl chloride in the presence of a base to obtain the final product. The synthesis of this compound is challenging, and it requires expertise in organic chemistry.
Applications De Recherche Scientifique
(3-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has shown potential biological activities, which makes it a promising candidate for drug development. The compound has been studied for its anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-5-2-9-18(21-14)24-13-15-6-4-10-22(12-15)19(23)16-7-3-8-17(20)11-16/h2-3,5,7-9,11,15H,4,6,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAYZQNKEOOIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2533633.png)
![1-[2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-3,5-dimethylazepane](/img/structure/B2533635.png)
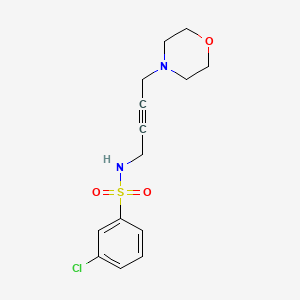
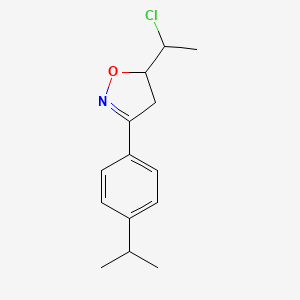
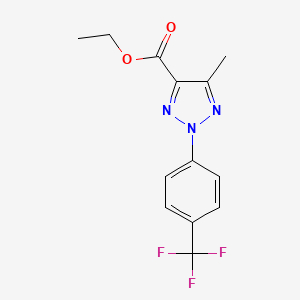
![Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2533641.png)
![3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2533642.png)
![N-(2-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2533643.png)
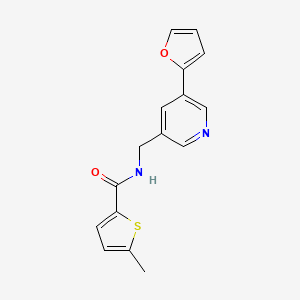
![3-methyl-5-((3-(thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2533645.png)

